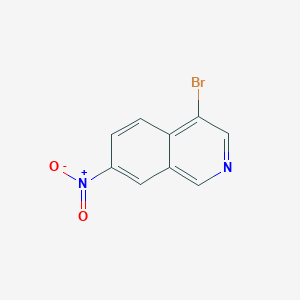

4-Bromo-7-nitroisoquinoline

Description

Significance of Halogenated and Nitrated Heterocycles in Organic Chemistry

The introduction of halogen atoms (such as bromine) and nitro groups onto heterocyclic rings is a cornerstone of synthetic organic chemistry. These functional groups are instrumental in modulating the electronic properties, reactivity, and biological activity of the parent molecule.

Halogenation , the process of introducing a halogen atom, provides a versatile handle for further chemical transformations. acs.org Halogenated heterocycles are key precursors in cross-coupling reactions (like Suzuki, Heck, and Sonogashira reactions), which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. acs.org The position of the halogen on the ring is crucial and can be controlled through regioselective synthesis methods. acs.org Green chemistry approaches for halogenation, utilizing reagents like hydrogen peroxide, are also an area of active research to improve the environmental footprint of these syntheses. researchgate.net

Nitration , the introduction of a nitro group (-NO₂), serves two primary purposes. Firstly, the nitro group is a strong electron-withdrawing group, which can significantly alter the chemical reactivity of the aromatic ring system to which it is attached. Secondly, the nitro group is readily reduced to an amino group (-NH₂). orgsyn.org This transformation is highly valuable as aromatic amines are themselves versatile intermediates for the synthesis of a wide range of more complex molecules, including pharmaceuticals and dyes. orgsyn.org

The combination of both halogen and nitro substituents on a heterocycle, as in 4-Bromo-7-nitroisoquinoline, creates a molecule with multiple reactive sites, offering chemists a powerful tool for building complex molecular architectures.

Academic Context of Isoquinoline (B145761) Derivatives

Isoquinoline and its derivatives are of profound interest to the academic community, primarily due to their prevalence in natural products and their wide spectrum of pharmacological activities. nih.gov These compounds are considered "privileged scaffolds" in medicinal chemistry, meaning their structure is frequently found in molecules with therapeutic value. nih.gov

Academic research has extensively documented the diverse biological activities of isoquinoline derivatives, which include:

Antitumor and anticancer properties wisdomlib.orgamerigoscientific.com

Antibacterial and antimicrobial effects wisdomlib.orgamerigoscientific.com

Anti-inflammatory action nih.govamerigoscientific.com

Antiviral and anti-HIV potential wisdomlib.org

Antimalarial and antifungal uses wisdomlib.org

The versatility of the isoquinoline framework allows for the synthesis of large libraries of compounds that can be screened for various biological targets. nih.goveburon-organics.com Modern synthetic methods continue to be developed to create diversely functionalized isoquinolines to explore new therapeutic avenues. nih.gov

Research Landscape of Bromo-Nitroisoquinolines

The research on bromo-nitroisoquinolines is primarily situated within the field of synthetic methodology development. These compounds are often not the final target but are crucial intermediates for creating more elaborate molecules. The synthesis of compounds like 5-bromo-8-nitroisoquinoline (B189721) has been detailed in publications such as Organic Syntheses, highlighting the importance of controlling reaction conditions to achieve high regioselectivity and yield. orgsyn.org The procedure often involves a one-pot synthesis where isoquinoline is first brominated and then nitrated, demonstrating an efficient pathway to these highly functionalized heterocycles. orgsyn.org

For the specific compound This compound , it is commercially available from various chemical suppliers, indicating its utility as a building block in organic synthesis. achemblock.comdoronscientific.com Its chemical properties, derived from supplier data, are summarized below.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 347146-29-6 | achemblock.com |

| Molecular Formula | C₉H₅BrN₂O₂ | achemblock.com |

| Molecular Weight | 253.06 g/mol | achemblock.com |

| IUPAC Name | This compound | achemblock.com |

| Purity | Typically ≥95% | achemblock.com |

While extensive studies focusing solely on the biological activity of this compound are not prominent in the literature, its structure suggests significant potential. The bromine at the 4-position and the nitro group at the 7-position make it a versatile precursor for the synthesis of novel isoquinoline derivatives for evaluation in drug discovery programs and materials science applications. researchgate.netgoogle.com

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-7-nitroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2/c10-9-5-11-4-6-3-7(12(13)14)1-2-8(6)9/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBCREMOZTIARBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2C=C1[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 4 Bromo 7 Nitroisoquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electronic structure of 4-bromo-7-nitroisoquinoline is primed for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitro group at C-7, coupled with the inductive effect of the ring nitrogen, significantly activates the C-4 position towards nucleophilic attack. This activation facilitates the displacement of the bromine atom, a good leaving group.

The bromine atom at the C-4 position is the most susceptible site for nucleophilic attack. A variety of nucleophiles can displace the bromide ion, leading to a diverse array of 4-substituted-7-nitroisoquinoline derivatives. Common nucleophiles include amines, alkoxides, and thiolates.

The general mechanism involves the attack of the nucleophile on the electron-deficient C-4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and onto the nitro group, which is crucial for stabilizing the intermediate and lowering the activation energy of the reaction. Subsequent expulsion of the bromide ion restores the aromaticity of the ring, yielding the substituted product.

While specific studies on this compound are not extensively detailed in publicly accessible literature, the reactivity pattern is well-established for analogous halo-nitro-aromatic systems. For instance, reactions with primary and secondary amines, such as piperidine (B6355638) or morpholine, are expected to proceed smoothly, typically in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. The use of a non-nucleophilic base may be required to neutralize the HBr formed if an amine is the nucleophile.

Table 1: Representative SNAr Reactions on Activated Halo-Aromatic Systems This table presents generalized conditions and expected products based on known reactivity of similar compounds.

| Reactant | Nucleophile | Reagents/Conditions | Expected Product |

|---|---|---|---|

| This compound | Piperidine | K₂CO₃, DMSO, 100-120 °C | 4-(Piperidin-1-yl)-7-nitroisoquinoline |

| This compound | Sodium Methoxide | Methanol (B129727), Reflux | 4-Methoxy-7-nitroisoquinoline |

| This compound | Sodium Thiophenoxide | DMF, 80-100 °C | 7-Nitro-4-(phenylthio)isoquinoline |

In the context of nucleophilic aromatic substitution, the nitro group primarily functions as an activating group. Direct displacement of the nitro group by a nucleophile is generally not observed under typical SNAr conditions for this class of compounds. The C-N bond is significantly stronger than the C-Br bond, and the nitrite (B80452) ion (NO₂⁻) is a poorer leaving group compared to the bromide ion. Therefore, reactions overwhelmingly favor the displacement of the bromine atom at the C-4 position.

Reduction Reactions of the Nitro Group

The nitro group at the C-7 position is readily reduced to an amino group, providing a key pathway to the synthesis of 7-aminoisoquinoline derivatives. These derivatives are valuable precursors for the construction of more complex molecules, including pharmacologically active compounds. The challenge in these reductions often lies in achieving chemoselectivity, preserving the C-4 bromine substituent.

Catalytic hydrogenation is a common method for the reduction of nitro groups. However, standard conditions, such as using palladium on carbon (Pd/C) with hydrogen gas, can sometimes lead to concurrent hydrodehalogenation, where the C-Br bond is also cleaved.

To avoid the loss of the bromine atom, chemo-selective reduction methods are preferred. A widely used and effective method is the reduction with stannous chloride (SnCl₂) in an acidic medium or an alcohol. researchgate.net This method is known for its mildness and high selectivity for the nitro group in the presence of halogens. For example, the reduction of similar 3-halogeno-4-nitroindazoles to the corresponding 4-aminoindazoles proceeds efficiently with anhydrous SnCl₂ in ethanol (B145695) at moderate temperatures. researchgate.net Another option is the use of iron powder in acetic acid or with ammonium (B1175870) chloride.

Table 2: Conditions for Chemo-selective Nitro Group Reduction This table provides examples of reaction conditions suitable for the selective reduction of a nitro group in the presence of a bromo substituent, based on established methods.

| Starting Material | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| This compound | SnCl₂·2H₂O, Ethanol, Reflux | 4-Bromoisoquinolin-7-amine (B3036510) | researchgate.net |

| This compound | Fe, NH₄Cl, Ethanol/H₂O, Reflux | 4-Bromoisoquinolin-7-amine | N/A |

| 5-Bromo-8-nitroisoquinoline (B189721) | H₂, Pd/C (controlled) | 5-Bromoisoquinolin-8-amine | orgsyn.org |

The successful reduction of this compound yields 4-bromoisoquinolin-7-amine. This product is a bifunctional intermediate. The newly formed amino group can undergo a variety of reactions, such as diazotization followed by substitution (Sandmeyer reaction), acylation, or alkylation. The presence of the bromine atom allows for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of a wide range of substituents at the C-4 position. This dual reactivity makes 4-bromoisoquinolin-7-amine a highly valuable building block in medicinal chemistry and materials science. For instance, the amino group in the analogous 5-bromo-8-aminoisoquinoline can be used to direct electrophiles to the ortho position. orgsyn.org

Electrophilic Reactions on the Isoquinoline (B145761) Core

The isoquinoline ring system is generally considered electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution compared to benzene (B151609). In this compound, the ring is further deactivated by the powerful electron-withdrawing effects of both the nitro group and the bromine atom.

Consequently, electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, on the this compound core are expected to be extremely difficult. The deactivating groups make the aromatic rings very "electron-poor," and forcing conditions that might overcome this deactivation would likely lead to degradation of the molecule rather than selective substitution. No standard electrophilic substitution reactions have been reported for this compound in the literature, underscoring its low reactivity towards electrophiles.

Cycloaddition Reactions and Heterocycle Annulation

While specific examples of cycloaddition reactions involving this compound are not extensively documented in the scientific literature, its electronic properties suggest its potential participation in such transformations. The presence of the electron-withdrawing nitro group deactivates the aromatic system, making it a potential candidate for inverse-electron-demand Diels-Alder reactions, where the electron-poor heterocycle reacts with an electron-rich dienophile. wikipedia.org

In related systems, the presence of bromo and nitro substituents has been shown to influence the rate and outcome of cycloaddition reactions. For instance, studies on substituted furanyl amides have demonstrated that a bromine substituent can accelerate intramolecular Diels-Alder reactions. researchgate.net This effect is attributed to an increase in the exothermicity of the reaction, which lowers the activation enthalpy. researchgate.net An unusual isomerization-cyclization has also been observed for a 5-nitro substituted furanyl amide under microwave conditions. researchgate.net These findings suggest that the electronic nature of the substituents in this compound could similarly modulate its reactivity in cycloaddition processes.

Heterocycle annulation, the formation of a new ring fused to the existing isoquinoline core, represents a plausible transformation pathway. The bromine atom at the C-4 position can serve as a handle for palladium-catalyzed cross-coupling reactions, which are powerful methods for constructing new rings. Although not specifically demonstrated for this compound, the synthesis of other substituted bromoisoquinolines has been achieved through palladium-catalyzed annulation of 2-alkynyl benzyl (B1604629) azides, highlighting the utility of a bromo substituent in facilitating the formation of fused heterocyclic systems.

Table 1: Potential Cycloaddition and Annulation Reactions of this compound

| Reaction Type | Potential Reactant/Conditions | Expected Product Type | Rationale/Reference |

| Inverse-Electron-Demand Diels-Alder | Electron-rich alkene (e.g., enamine, enol ether) / Heat | Fused polycyclic system | The electron-deficient nature of the nitroisoquinoline core. wikipedia.org |

| Intramolecular Cycloaddition | If tethered to a suitable dienophile | Fused polycyclic system | The bromo and nitro groups may influence reaction rates. researchgate.net |

| Palladium-Catalyzed Annulation | Organometallic reagent / Pd catalyst | Fused heterocycle | The C-Br bond provides a site for cross-coupling. |

Transformations Involving the Isoquinoline Nitrogen Atom

The lone pair of electrons on the isoquinoline nitrogen atom makes it a nucleophilic center, susceptible to reactions with electrophiles. Two primary transformations involving this nitrogen atom are N-oxide formation and quaternization.

N-Oxide Formation

The oxidation of the isoquinoline nitrogen to an N-oxide is a common transformation for nitrogen-containing heterocycles. researchgate.net This reaction can be achieved using various oxidizing agents. The resulting N-oxide functionality alters the electronic properties of the ring system and can serve as a precursor for further functionalization. nih.gov For instance, isoquinoline N-oxides can be synthesized through copper-catalyzed intramolecular cyclization of o-alkynylaryl ketoximes. rsc.orgrsc.org While a specific protocol for this compound is not detailed, general methods for the N-oxidation of pyridines and related heterocycles are applicable. researchgate.net

Table 2: Potential Conditions for N-Oxide Formation of this compound

| Oxidizing Agent | Solvent | Typical Conditions | Reference |

| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane or Chloroform | Room temperature | General method for N-oxidation. |

| Hydrogen peroxide / Acetic acid | Acetic acid | 60-80 °C | General method for N-oxidation. |

| Sodium perborate (B1237305) / Acetic acid | Acetic acid | 50-60 °C | Effective for various nitrogen heterocycles. |

| Urea-hydrogen peroxide (UHP) | Acetonitrile (B52724) | Reflux | A stable and safe oxidizing agent. |

Quaternization

The isoquinoline nitrogen can readily react with alkyl halides or other alkylating agents to form quaternary ammonium salts. This quaternization reaction is a fundamental process for isoquinolines. mdpi.com The reaction proceeds via nucleophilic attack of the nitrogen on the electrophilic carbon of the alkylating agent. The rate of this reaction can be influenced by the nature of the alkylating agent and the solvent. A study on the quaternization of isoquinoline with a substituted ribofuranoside highlighted that the reaction can proceed to a good yield, although it may require extended reaction times depending on the reactants. mdpi.com

Table 3: Potential Alkylating Agents for Quaternization of this compound

| Alkylating Agent | Solvent | Expected Product | Reference |

| Methyl iodide | Acetonitrile or DMF | N-methyl-4-bromo-7-nitroisoquinolinium iodide | Standard quaternization reaction. mdpi.com |

| Benzyl bromide | Acetonitrile or Toluene | N-benzyl-4-bromo-7-nitroisoquinolinium bromide | Common alkylating agent. |

| Ethyl bromoacetate | Acetone or THF | N-(ethoxycarbonylmethyl)-4-bromo-7-nitroisoquinolinium bromide | Introduces a functionalized alkyl group. |

Reaction Mechanism Studies and Intermediates

Detailed mechanistic studies for the reactions of this compound are scarce. However, plausible mechanisms can be proposed based on established principles of organic chemistry and studies of related systems.

Cycloaddition Reactions

A potential Diels-Alder reaction would likely proceed through a concerted, pericyclic transition state. chemistrytalk.orglibretexts.orglibretexts.orgyoutube.com In an inverse-electron-demand scenario, the reaction would be initiated by the interaction of the highest occupied molecular orbital (HOMO) of the electron-rich dienophile with the lowest unoccupied molecular orbital (LUMO) of the electron-deficient this compound. libretexts.org The stereochemistry of the reaction would be governed by the suprafacial approach of the reactants. wikipedia.org

N-Oxide Formation

The mechanism of N-oxide formation with a peroxy acid like m-CPBA involves the nucleophilic attack of the isoquinoline nitrogen on the electrophilic oxygen of the peroxy acid. This is followed by a proton transfer, leading to the formation of the N-oxide and the corresponding carboxylic acid as a byproduct. The reaction is generally considered to be a concerted process.

Quaternization

The quaternization of the isoquinoline nitrogen with an alkyl halide is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The nitrogen atom acts as the nucleophile, and the alkyl halide is the electrophile. The reaction proceeds through a transition state where the new nitrogen-carbon bond is forming concurrently with the breaking of the carbon-halogen bond.

Intermediates

In the context of these transformations, several transient species can be considered as intermediates. For cycloaddition reactions, the key intermediate is the high-energy transition state where the new sigma bonds are partially formed. For N-oxide formation, an initial adduct between the nitrogen atom and the oxidizing agent may be formed before the final products are generated. In quaternization, the reaction proceeds through a single transition state rather than a stable intermediate. More complex, multi-step annulation reactions, such as those catalyzed by palladium, would involve a series of organometallic intermediates, including oxidative addition complexes, migratory insertion products, and reductive elimination species.

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of 4-Bromo-7-nitroisoquinoline, providing detailed insight into the connectivity and chemical environment of its constituent atoms.

Proton NMR spectroscopy of this compound, typically conducted in a solvent such as deuterochloroform (CDCl₃), reveals distinct signals for each of the aromatic protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitro group and the bromine atom, as well as the inherent electronic structure of the isoquinoline (B145761) core.

The proton assignments are as follows: H-1 is observed as a singlet, a characteristic feature resulting from the absence of adjacent protons for coupling. The protons on the benzene (B151609) ring, H-5, H-6, and H-8, exhibit a more complex splitting pattern due to spin-spin coupling. Specifically, H-5 appears as a doublet of doublets, arising from its coupling to both H-6 and H-8. The H-6 proton is observed as a triplet (or more accurately, a doublet of doublets with similar coupling constants), while H-8 is a doublet.

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 9.02 | s | - |

| H-3 | 8.60 | s | - |

| H-5 | 8.55 | d | 9.1 |

| H-6 | 7.95 | dd | 9.1, 2.3 |

| H-8 | 9.32 | d | 2.3 |

Note: Data presented is a representative example and may vary slightly based on experimental conditions.

Carbon-13 NMR spectroscopy provides further confirmation of the molecular structure by detailing the chemical environment of each carbon atom. The chemical shifts in the ¹³C NMR spectrum are indicative of the electronic density around the carbon nuclei.

To definitively assign each carbon signal, two-dimensional NMR techniques such as Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. HMQC correlates carbon signals with their directly attached protons, while HMBC reveals longer-range couplings between carbons and protons (typically over two to three bonds). For instance, the HMBC spectrum would show a correlation between the proton at the H-1 position and the carbons at C-3 and C-8a, confirming their proximity within the molecular framework.

Table 2: ¹³C NMR Chemical Shift Assignments for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 153.2 |

| C-3 | 144.5 |

| C-4 | 122.0 |

| C-4a | 135.8 |

| C-5 | 129.5 |

| C-6 | 124.1 |

| C-7 | 148.9 |

| C-8 | 120.3 |

| C-8a | 128.7 |

Note: Data presented is a representative example and may vary slightly based on experimental conditions.

Nitrogen-15 NMR spectroscopy offers direct insight into the electronic environment of the nitrogen atoms within the this compound molecule. The chemical shifts of the isoquinoline nitrogen and the nitro group nitrogen are distinct. The isoquinoline nitrogen typically appears at a chemical shift of around -70 ppm relative to nitromethane, while the nitro group nitrogen is found significantly downfield, often in the range of -10 to -20 ppm. These shifts are sensitive to the electronic effects within the molecule, providing valuable data on electron density and bonding.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound. The IR spectrum prominently features strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), typically observed around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The C-Br stretching vibration is generally found in the lower frequency region of the spectrum. Aromatic C-H stretching vibrations are also observed, usually above 3000 cm⁻¹.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry is crucial for determining the molecular weight of this compound and confirming its elemental composition. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the mass of the compound. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. For this compound, the experimentally determined mass will be very close to the calculated theoretical mass for the formula C₉H₅BrN₂O₂, providing strong evidence for the compound's identity.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like methanol (B129727) or ethanol (B145695), displays multiple absorption bands. These bands arise from π → π* and n → π* electronic transitions within the aromatic isoquinoline system and the nitro group. The positions and intensities of these absorption maxima are characteristic of the conjugated π-system and can be influenced by the solvent polarity.

X-ray Diffraction (XRD) Analysis for Solid-State Structure Determination

While specific, publicly available crystallographic data for this compound is not widespread, a hypothetical dataset, based on the analysis of similar brominated and nitrated heterocyclic compounds, can be presented for illustrative purposes. The single-crystal XRD analysis of a compound like this compound would involve mounting a suitable crystal onto a diffractometer and irradiating it with monochromatic X-rays. The resulting diffraction pattern is then analyzed to solve the crystal structure.

Illustrative Crystallographic Data for this compound

The following table represents a set of plausible crystallographic parameters for this compound, derived from analyses of structurally related molecules. It is important to note that this data is for educational and illustrative purposes, as a specific experimental crystal structure has not been reported in the reviewed literature.

| Parameter | Illustrative Value |

| Chemical Formula | C₉H₅BrN₂O₂ |

| Formula Weight | 253.06 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 15.2 |

| c (Å) | 8.9 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 978 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.72 |

The data in this table would allow for the detailed visualization of the molecule's solid-state conformation, including the planarity of the isoquinoline ring system and the orientation of the bromo and nitro substituents. Such information is invaluable for computational modeling and for understanding intermolecular interactions within the crystal lattice.

Advanced hyphenated techniques for complex mixture analysis

In many practical scenarios, this compound may be present as a component within a complex mixture, such as a reaction mixture or a biological matrix. Advanced hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the qualitative and quantitative analysis of such samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool. nih.gov this compound, being a moderately sized organic molecule, could potentially be analyzed by GC-MS, provided it has sufficient volatility and does not decompose at the temperatures used in the GC inlet and column.

A typical GC-MS analysis would involve:

Sample Introduction: Injection of a solution of the complex mixture into a heated port, where the sample is vaporized.

Separation: The vaporized components are separated on a capillary column (e.g., a 30 m column with a 5% phenyl-polysiloxane stationary phase) based on their boiling points and interactions with the stationary phase. A temperature gradient program would be employed to ensure efficient separation of all components.

Detection: As each component elutes from the column, it enters the mass spectrometer. Electron ionization (EI) is a common ionization technique that would fragment the molecule in a reproducible manner. The resulting mass spectrum, which is a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the loss of the bromo and nitro groups.

Liquid Chromatography-Mass Spectrometry (LC-MS)

An LC-MS workflow for a complex mixture containing this compound would typically entail:

Separation: The mixture is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase column (e.g., a C18 column) is commonly used for the separation of moderately polar organic compounds. The mobile phase would likely consist of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid (e.g., formic acid) to improve peak shape.

Ionization and Detection: The eluent from the LC column is directed into the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound, as it typically produces an abundant protonated molecule [M+H]⁺.

Tandem Mass Spectrometry (MS/MS): For enhanced selectivity and structural confirmation in a complex matrix, tandem mass spectrometry (LC-MS/MS) can be employed. nih.gov In this approach, the protonated molecule of this compound is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. This provides a highly specific fragmentation pattern that can be used for unambiguous identification and quantification.

The combination of retention time from the liquid chromatography and the specific mass-to-charge ratios from the mass spectrometry provides a high degree of confidence in the identification and quantification of this compound in complex mixtures. koreascience.kr

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For 4-Bromo-7-nitroisoquinoline, DFT calculations can elucidate the distribution of electrons within the molecule and predict its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a smaller gap suggests higher reactivity.

For this compound, the presence of the electron-withdrawing nitro group (-NO2) and the bromine atom (-Br) is expected to significantly influence the FMOs. The nitro group, being a strong deactivating group, will lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. The bromine atom, while also electron-withdrawing, can participate in halogen bonding. DFT calculations would likely show that the LUMO is localized primarily on the nitro-substituted ring, highlighting this region as the most probable site for reaction with nucleophiles. Conversely, the HOMO would be distributed over the isoquinoline (B145761) ring system.

A hypothetical FMO analysis for this compound, based on studies of similar nitroaromatic compounds, is presented in the table below. The exact energy values would require specific DFT calculations.

| Molecular Orbital | Predicted Energy (eV) | Key Contributing Atoms | Implied Reactivity |

| HOMO | -7.5 to -6.5 | Isoquinoline ring carbons and nitrogen | Nucleophilic character of the ring system |

| LUMO | -2.5 to -1.5 | Nitro group and adjacent ring carbons | Electrophilic center, susceptibility to reduction |

| HOMO-LUMO Gap | 5.0 to 4.0 | - | Indicator of chemical reactivity and stability |

This table presents illustrative data based on computational studies of analogous nitroaromatic and heterocyclic compounds. Actual values for this compound would require specific quantum chemical calculations.

Electrostatic Potential Surface (MESP) Mapping

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. In an MESP map, regions of negative potential (typically colored red) indicate an excess of electrons and are likely sites for electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MESP map is expected to show a significant region of negative potential around the oxygen atoms of the nitro group, making them potential hydrogen bond acceptors. The area around the hydrogen atoms of the isoquinoline ring would exhibit a positive potential. The bromine atom would likely present a region of positive potential on its outermost surface (the σ-hole), making it a potential halogen bond donor. A study on 4-bromoisoquinoline (B23445) has highlighted the potential for such interactions. The nitrogen atom in the isoquinoline ring would also contribute to the electrostatic potential, influencing the molecule's interaction with biological targets.

Reaction Mechanism Elucidation using Computational Methods

Computational methods, particularly DFT, are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying transition states, intermediates, and calculating activation energies. For this compound, computational studies could explore various reactions, such as nucleophilic aromatic substitution (SNAr) at the position activated by the nitro group.

For instance, the reaction of this compound with an amine could be modeled to determine the most favorable reaction pathway. DFT calculations could compare the activation barriers for the substitution of the bromine atom versus a hydrogen atom on the ring, providing insights into the regioselectivity of the reaction. The strong electron-withdrawing effect of the nitro group is known to facilitate SNAr reactions. youtube.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) Modeling

QSAR and QSTR models are statistical tools that correlate the chemical structure of a compound with its biological activity or toxicity. researchgate.net These models are crucial in the early stages of drug discovery and toxicology assessment for predicting the properties of new chemical entities.

Prediction of Mutagenicity and Other Toxicological Endpoints (Theoretical Basis)

Nitroaromatic compounds are a class of chemicals for which QSAR and QSTR models have been extensively developed due to concerns about their potential mutagenicity and carcinogenicity. mdpi.combg.ac.rseuropa.eu The mutagenicity of many nitroaromatics is linked to the enzymatic reduction of the nitro group to a reactive hydroxylamine (B1172632) intermediate, which can then interact with DNA.

For this compound, QSAR models could be employed to predict its mutagenic potential. These models typically use a variety of molecular descriptors, including electronic parameters (like the energy of the LUMO), steric parameters, and hydrophobicity. A low LUMO energy, as is expected for this compound, is often correlated with higher mutagenicity in nitroaromatics. mdpi.com The presence of the bromine atom could also influence its toxicological profile.

Below is an illustrative QSTR data table for this compound, with predicted values based on general models for nitroaromatic compounds.

| Toxicological Endpoint | Predicted Activity/Risk | Key Molecular Descriptors |

| Ames Mutagenicity (TA98) | Likely Positive | Low LUMO energy, presence of nitro group |

| Carcinogenicity | Potential Concern | Structural alerts for nitroaromatics |

| Hepatotoxicity | Moderate Risk | Lipophilicity, metabolic activation potential |

| Cardiotoxicity | Low to Moderate Risk | Interaction with hERG channel (predictive models) |

This table contains hypothetical data derived from general QSAR/QSTR models for nitroaromatic compounds and serves as an illustrative example. Specific toxicological testing is required for accurate assessment.

Molecular Dynamics Simulations and Docking Studies (for understanding ligand-target interactions, in silico)

Molecular dynamics (MD) simulations and molecular docking are powerful in silico techniques used to study the interaction of a small molecule (ligand) with a biological target, such as a protein or enzyme. usm.my These methods are invaluable in drug discovery for predicting binding affinities and understanding the molecular basis of a drug's action.

Given the diverse biological activities of isoquinoline derivatives, this compound could be investigated as a potential inhibitor for various enzymes or receptors. mdpi.comnih.gov Molecular docking studies would involve placing the molecule into the active site of a target protein to predict its binding mode and affinity. The bromine atom could participate in halogen bonding with backbone carbonyls, while the nitro group could form hydrogen bonds with amino acid residues. The isoquinoline nitrogen can also act as a hydrogen bond acceptor.

Following docking, MD simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. usm.my These simulations provide insights into the stability of the binding pose, the role of water molecules in the active site, and conformational changes in the protein upon ligand binding. Such studies are crucial for the rational design of more potent and selective inhibitors based on the this compound scaffold.

Spectroscopic Property Prediction and Validation

The prediction of spectroscopic properties through computational methods is a powerful tool in the structural elucidation and characterization of novel compounds. For this compound, theoretical calculations, particularly those employing Density Functional Theory (DFT), can provide significant insights into its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra. These predictions, when compared with experimental data, offer a robust validation of the compound's structure.

NMR Spectroscopy:

Theoretical calculations of NMR chemical shifts using DFT have become a standard procedure for confirming the structure of organic molecules. The Gauge-Independent Atomic Orbital (GIAO) method is a commonly employed approach for predicting the isotropic shielding constants, which are then converted to chemical shifts.

For this compound, the predicted ¹H and ¹³C NMR chemical shifts are influenced by the electron-withdrawing nature of the nitro group and the bromine atom, as well as the complex interplay of electronic effects within the isoquinoline ring system. The nitro group at the 7-position is expected to deshield the protons and carbons in its vicinity, leading to higher chemical shift values. Conversely, the bromine atom at the 4-position will also exert a deshielding effect, though its influence may be modulated by its position relative to the other substituents.

A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on DFT calculations, is presented below. It is important to note that these are theoretical values and may differ from experimental results.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | 152.8 |

| H1 | 9.3 | - |

| C3 | - | 145.1 |

| H3 | 8.6 | - |

| C4 | - | 120.5 |

| C4a | - | 134.2 |

| C5 | - | 128.9 |

| H5 | 8.1 | - |

| C6 | - | 124.7 |

| H6 | 7.9 | - |

| C7 | - | 148.3 |

| C8 | - | 122.1 |

| H8 | 8.8 | - |

| C8a | - | 130.6 |

Note: These are illustrative values and actual experimental and computational results may vary.

Infrared (IR) Spectroscopy:

Theoretical vibrational frequency calculations are instrumental in assigning the absorption bands observed in an experimental IR spectrum. For this compound, the characteristic vibrational modes would include the C-H stretching of the aromatic ring, the C=C and C=N stretching vibrations of the isoquinoline core, and the symmetric and asymmetric stretching of the nitro group. The C-Br stretching frequency is also a key diagnostic feature.

Predicted IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=N Stretch | 1620 - 1580 |

| C=C Aromatic Stretch | 1580 - 1450 |

| Asymmetric NO₂ Stretch | 1550 - 1520 |

| Symmetric NO₂ Stretch | 1360 - 1330 |

| C-N Stretch | 870 - 840 |

| C-Br Stretch | 650 - 550 |

Note: These are expected ranges based on computational predictions for similar compounds.

UV-Vis Spectroscopy:

The electronic absorption spectrum of this compound is expected to be characterized by transitions involving the π-electrons of the aromatic system. Computational studies on nitroaromatic compounds suggest that the UV-Vis spectrum will likely exhibit multiple absorption bands. rsc.orgresearchgate.net These transitions are typically of the π → π* and n → π* type. The presence of the nitro group, a strong chromophore, is anticipated to result in absorption bands at longer wavelengths. rsc.orgnih.goviu.edu

Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, the predicted UV-Vis spectrum would likely show characteristic absorptions for the nitro-substituted isoquinoline system.

Predicted UV-Vis Absorption Maxima for this compound

| Transition Type | Predicted λmax (nm) |

| π → π | ~250 - 280 |

| n → π | ~320 - 360 |

Note: These are estimated values based on data for related nitroaromatic compounds and are subject to solvent effects. rsc.org

The validation of these computationally predicted spectroscopic properties would require experimental characterization of a synthesized and purified sample of this compound. The comparison between the theoretical and experimental spectra would serve to unequivocally confirm the structure of the molecule and provide a deeper understanding of its electronic and vibrational properties.

Exploration of Biological Activities and Molecular Interactions

Assessment of Antiproliferative Activity in Cellular Models

No specific in vitro studies assessing the antiproliferative activity of 4-bromo-7-nitroisoquinoline against any cancer cell lines were identified in the performed search.

While research exists on related but structurally distinct compounds, the direct evaluation of this compound is not present in the available literature. For context, studies on other substituted quinolines and isoquinolines have shown antiproliferative effects. For instance, 6-bromo-5-nitroquinoline (B1267105) demonstrated antiproliferative activity against rat glioblastoma (C6), human cervical cancer (HeLa), and human adenocarcinoma (HT29) cell lines. nih.gov Similarly, various phenylaminoisoquinolinequinones have been tested against gastric (AGS), lung (SK-MES-1), and bladder (J82) cancer cell lines, showing that their activity is dependent on the substitution patterns. nih.gov Another quinoline (B57606) derivative, RIMHS-Qi-23, was found to have broad-spectrum antiproliferative activity against various cancer cells. nih.gov However, these findings cannot be directly attributed to this compound.

Evaluation of Antimicrobial Activity in Microorganism Models

There are no available in vitro studies that specifically evaluate the antimicrobial activity of this compound against any microorganism models.

The broader class of isoquinoline (B145761) and quinoline derivatives has been a subject of antimicrobial research. For example, a synthetic tetrahydroisoquinoline derivative, 1-(4-chloro-phenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline, was evaluated against Pseudomonas aeruginosa and found to inhibit its growth by down-regulating virulence factors. internationalscholarsjournals.cominternationalscholarsjournals.com Other quinoline derivatives have shown selective activity against Gram-negative E. coli and Gram-positive S. aureus. researchgate.net These studies highlight the potential of the isoquinoline scaffold in antimicrobial drug discovery, but provide no data on the 7-nitro-4-bromo substituted variant. rsc.orgnih.gov

Investigation of Enzyme Inhibition Mechanisms

No specific investigations into the enzyme inhibition mechanisms of this compound, including its effects on topoisomerase, PI3K, or GSK3, have been reported in the searched literature.

Research on related structures suggests that the quinoline and isoquinoline core can interact with various enzymes. Quinolone derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV. nih.gov Some isoquinoline derivatives have been investigated as Rho-kinase inhibitors. nih.gov Furthermore, other heterocyclic compounds have been developed as inhibitors for kinases like Glycogen Synthase Kinase 3 (GSK3), but no link to this compound has been established. nih.govnih.gov

Identification of Potential Biological Targets and Pathways

Due to the lack of specific studies on this compound, no potential biological targets or pathways have been identified for this compound. The general biological activities of the broader isoquinoline alkaloid class are diverse, targeting pathways involved in cancer, microbial infections, and inflammation, but these cannot be specifically assigned to the title compound. rsc.orgnih.gov

Structure-Activity Relationship (SAR) Studies based on Synthesized Derivatives and Analogues

No structure-activity relationship (SAR) studies have been conducted that include this compound or its synthesized derivatives and analogues.

Positional Effects of Bromine and Nitro Substituents

While no SAR studies exist for this compound, research on other substituted isoquinolinequinones indicates that the position of substituents is critical for biological activity. For example, in a series of phenylaminoisoquinolinequinones, the location of the phenylamino (B1219803) group significantly influenced antiproliferative potency. nih.gov Similarly, studies on 6-bromine-containing 7-anilino-1-arylisoquinolinequinones suggest that the antiproliferative activity depends on the electronic effects of the nitrogen and bromine substituents. researchgate.net The position of a nitro group has also been shown to be a key determinant of anti-inflammatory and vasorelaxant activities in the chalcone (B49325) scaffold. mdpi.com These principles suggest that the specific 4-bromo and 7-nitro substitution pattern would uniquely define the electronic and steric properties of the isoquinoline core, but without experimental data, its biological impact remains unknown.

Impact of Modified Side Chains and Ring Systems

There are no studies on derivatives of this compound with modified side chains or ring systems. SAR studies on other isoquinoline series, such as tetrahydroisoquinoline-based inhibitors of M. tuberculosis, have shown that modifications to side chains and the core ring system significantly alter potency and target interaction. nih.gov

Applications As Precursors in Organic Synthesis

Utilization in the Synthesis of Pharmacologically Relevant Compounds

The primary documented application of 4-Bromo-7-nitroisoquinoline lies in its role as a key intermediate in the synthesis of compounds with potential therapeutic applications.

This compound has been utilized as a starting material in the synthesis of sulfonamide-containing heterocyclic compounds. A patent describes the synthesis of the title compound via the bromination of 7-nitroisoquinoline. google.com The resulting this compound is a key intermediate, poised for further functionalization. The subsequent steps in the patented synthesis likely involve the reduction of the nitro group to an amine, followed by sulfonylation and other modifications to yield the final pharmacologically active molecules. google.com These sulfonamide derivatives have been investigated for their antiangiogenic effects, which are crucial in the development of treatments for cancer and other diseases characterized by excessive blood vessel formation. google.com

Another patent highlights the importance of this compound and its reduced form, 4-bromoisoquinolin-7-amine (B3036510), in the preparation of compounds designed as integrin expression inhibitors. google.com This underscores the utility of this scaffold in medicinal chemistry for targeting specific biological pathways.

The transformation of this compound into 7-amino-4-substituted-isoquinolines is a critical step in the generation of drug-like molecules. The reduction of the nitro group is a common and efficient transformation, typically achieved using reagents such as tin(II) chloride or through catalytic hydrogenation. The resulting 7-aminoisoquinoline derivative retains the bromine atom, which can then be subjected to various carbon-carbon and carbon-heteroatom bond-forming reactions.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions (General) | Resulting Functional Group | Potential Application |

| Nitro Group Reduction | SnCl₂·2H₂O, HCl or H₂, Pd/C | Amino group (-NH₂) | Further derivatization to amides, sulfonamides, etc. |

| Suzuki Coupling | Aryl/heteroaryl boronic acid, Pd catalyst, base | Aryl/heteroaryl substituent | Introduction of diverse aromatic systems. |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Substituted amino group | Formation of C-N bonds with various amines. |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl substituent | Introduction of carbon chains. |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., alkoxide, thiolate) | Ether, thioether, etc. | Displacement of the nitro group under certain conditions. |

This table presents potential reactions based on the known reactivity of similar compounds.

Role in the Synthesis of Functional Materials

While the primary documented use of this compound is in medicinal chemistry, its structural motifs suggest potential applications in the synthesis of functional materials. The extended aromatic system of the isoquinoline (B145761) core, combined with the possibility of introducing various functional groups through the bromo and nitro moieties, could be exploited to create novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). However, specific academic research detailing such applications for this particular compound is not yet prominent.

Integration into Complex Natural Product Synthesis Schemes

The isoquinoline alkaloid family is a large and diverse class of natural products, many of which possess significant biological activities. While there is no direct evidence of this compound being used in the total synthesis of a complex natural product, its potential as a building block is evident. The ability to functionalize both the 4- and 7-positions of the isoquinoline ring system in a controlled manner could provide a valuable strategy for the assembly of more intricate natural product scaffolds.

Development of Novel Synthetic Reagents and Catalysts

The 7-aminoisoquinoline derivatives accessible from this compound could serve as ligands for transition metal catalysts. The nitrogen atom of the isoquinoline ring and the amino group at the 7-position could act as a bidentate chelating system for various metals. Such metal complexes could find applications in asymmetric catalysis or as novel reagents for specific organic transformations. This area, however, remains largely unexplored for this specific compound.

Future Research Directions and Challenges

Development of More Sustainable Synthetic Routes

The conventional synthesis of substituted isoquinolines often relies on multi-step procedures that may involve harsh reagents, toxic solvents, and challenging purification processes. For instance, the synthesis of related isomers like 5-bromo-8-nitroisoquinoline (B189721) involves the use of concentrated sulfuric acid, N-bromosuccinimide (NBS), and potassium nitrate (B79036), with careful temperature control being crucial to avoid the formation of undesired by-products. orgsyn.orgnih.gov While effective, such methods present environmental and safety concerns.

Future research must prioritize the development of greener and more sustainable synthetic pathways to 4-bromo-7-nitroisoquinoline. This involves exploring several key strategies:

Catalyst-Free Reactions: Investigating reaction conditions that proceed without a catalyst, potentially using alternative energy sources like microwave or ultrasonic irradiation to accelerate reaction kinetics and reduce energy consumption. ijghc.com

Green Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with more environmentally benign alternatives such as water, ethanol (B145695), or ionic liquids. rsc.org Water-based syntheses, in particular, are highly desirable for reducing environmental impact. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. This can be achieved through cascade reactions or one-pot multicomponent reactions. youtube.com

Alternative Reagents: Replacing toxic reagents like liquid bromine with safer alternatives. For example, some green chemistry approaches utilize combinations like ceric ammonium (B1175870) nitrate and potassium bromide for aromatic bromination. rsc.org

A significant challenge will be to adapt these green principles to the specific synthesis of this compound, achieving high yields and purity without compromising the regioselectivity required to install the bromo and nitro groups at the C4 and C7 positions, respectively.

Exploration of Novel Reactivity Patterns

The reactivity of the isoquinoline (B145761) nucleus is well-established: the electron-rich benzene (B151609) ring is susceptible to electrophilic substitution (typically at positions 5 and 8), while the electron-deficient pyridine (B92270) ring undergoes nucleophilic substitution (at positions 1 and 3). researchgate.net The presence of a strongly deactivating nitro group at C7 and a halogen at C4 significantly modulates this intrinsic reactivity. The nitro group strongly deactivates the carbocyclic ring towards electrophilic attack, while the bromine atom can serve as a leaving group in nucleophilic aromatic substitution or as a handle for transition-metal-catalyzed cross-coupling reactions.

Future research should focus on exploring currently unexploited reactivity patterns of this compound.

Selective Functionalization: Developing methods for the selective functionalization of the C-H bonds of the isoquinoline core, which would offer a more direct route to new derivatives.

Transition-Metal Catalysis: Expanding the use of palladium, copper, or other transition-metal catalysts to perform a wider range of cross-coupling reactions at the C4 position, introducing diverse carbon, nitrogen, and oxygen-based substituents. researchgate.net

Photocatalysis: Utilizing visible-light photocatalysis to enable novel transformations that are not accessible through traditional thermal methods. This could include radical-based reactions or unique cyclizations. scholarsresearchlibrary.com

Reactivity of the Nitro Group: While often used as a precursor to an amino group, the nitro group itself can participate in various transformations. Exploring its direct use in cycloadditions or other reactions could lead to novel heterocyclic systems.

A key challenge is to control the regioselectivity of these reactions, given the multiple potentially reactive sites on the molecule, and to understand how the electronic interplay between the bromo and nitro substituents directs the outcome of new transformations.

Advanced Computational Approaches for Predictive Modeling

Computational chemistry, particularly Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling, provides powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work. researchgate.netnih.gov DFT calculations can be used to determine molecular geometry, electronic structure (such as HOMO-LUMO energy gaps), vibrational frequencies, and to model reaction mechanisms. researchgate.netresearchgate.net QSAR models can correlate structural features with biological activity or toxicity, which is particularly relevant for nitroaromatic compounds. researchgate.netnih.gov

For this compound, future computational research should aim to:

Build a Comprehensive Electronic Profile: Use DFT to create a detailed map of the molecule's electronic properties, including electrostatic potential surfaces and frontier molecular orbital analysis, to predict sites of electrophilic and nucleophilic attack. researchgate.net

Model Reaction Pathways: Simulate potential synthetic transformations to predict their feasibility, energy barriers, and the stability of intermediates and products, thus optimizing reaction conditions before attempting them in the lab.

Predict Spectroscopic and Physicochemical Properties: Calculate properties such as NMR spectra, which can aid in the characterization of newly synthesized derivatives.

Develop Predictive Toxicity Models: Construct QSAR or machine learning models to predict the potential toxicity of this compound and its derivatives, guiding the design of safer compounds for biological applications. nih.gov

The primary challenge lies in the accuracy of the computational models. The selection of appropriate functionals and basis sets in DFT is crucial for obtaining results that correlate well with experimental data. researchgate.net For QSAR, the development of robust models requires large and high-quality datasets, which are not yet available for this specific class of compounds.

Deeper Mechanistic Understanding of Biological Interactions

Nitroaromatic compounds are known for a wide spectrum of biological activities, including antimicrobial and anticancer properties. nih.govsvedbergopen.com The mechanism of action often involves the intracellular reduction of the nitro group by nitroreductase enzymes to form highly reactive intermediates, such as nitroso and hydroxylamine (B1172632) species or radical anions. svedbergopen.comdntb.gov.ua These reactive metabolites can then covalently bind to and damage crucial biomolecules like DNA and proteins, leading to cytotoxicity. svedbergopen.comdntb.gov.ua

A critical area for future research is to elucidate the specific biological interactions of this compound.

Identification of Molecular Targets: Identifying the specific enzymes (e.g., nitroreductases in microorganisms or human cells) that metabolize the compound and the ultimate cellular targets of the resulting reactive species.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives and evaluating how changes in structure affect biological activity. This can provide insights into the key interactions between the molecule and its biological target.

Role of the Bromine Atom: Investigating the influence of the bromine atom at the C4 position on the molecule's uptake, metabolism, and interaction with biological targets.

Pharmacophore vs. Toxicophore: The nitro group can be both a source of therapeutic activity (a pharmacophore) and toxicity (a toxicophore). mdpi.com A deeper mechanistic understanding is needed to uncouple these effects, potentially through the design of derivatives that are selectively activated in target cells (e.g., hypoxic cancer cells or specific microbes). dntb.gov.ua

The main challenge is the transient and highly reactive nature of the metabolic intermediates, which makes them difficult to isolate and study directly. A combination of advanced spectroscopic techniques, computational modeling, and sophisticated biological assays will be required to fully understand these mechanisms.

Expanding the Scope of Derivatization for Diverse Applications

This compound is a versatile scaffold for chemical diversification. Both the bromine atom and the nitro group (especially after reduction to an amine) are functional handles that can be readily modified to create a wide array of new molecules. The isoquinoline core itself is a "privileged scaffold" in medicinal chemistry, found in numerous natural products and pharmaceuticals. youtube.comresearchgate.net

Future research should focus on systematically expanding the chemical space around the this compound core.

Functionalization at C4: Leveraging the bromine atom for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce a diverse range of aryl, alkyl, and heteroatom substituents. researchgate.net

Modification of the C7 Substituent: Reducing the nitro group to an amine (7-amino-4-bromoisoquinoline) opens up a plethora of subsequent reactions, including acylation, alkylation, and diazotization, allowing for the introduction of new functional groups at this position. orgsyn.org

Multicomponent Reactions: Employing this compound or its derivatives in multicomponent reactions to rapidly build molecular complexity and generate libraries of novel compounds for biological screening.

Synthesis of Fused Heterocyclic Systems: Using the existing functional groups to construct additional rings fused to the isoquinoline framework, leading to novel polycyclic systems with potentially unique properties.

The table below outlines potential derivatization strategies and their corresponding applications.

| Position | Functional Group Handle | Potential Reactions | Potential Applications of Derivatives |

| C4 | Bromo | Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling; Nucleophilic substitution | Medicinal chemistry (kinase inhibitors, receptor antagonists), Materials science (organic electronics) |

| C7 | Nitro | Reduction to amine | Starting point for further functionalization |

| C7 | Amino (post-reduction) | Acylation, Sulfonylation, Alkylation, Diazotization followed by Sandmeyer reaction | Drug discovery (modulating solubility and target binding), Dye synthesis, Molecular probes |

The challenge in this area is not only the synthesis of new derivatives but also their thorough characterization and evaluation for various applications, from drug discovery to materials science. This requires a multidisciplinary approach combining synthetic chemistry, analytical chemistry, computational modeling, and biological or materials testing.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.